Rufinamide-15N,d2

Descripción general

Descripción

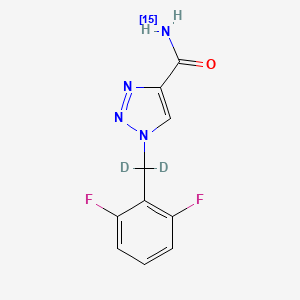

Rufinamide-15N,d2 (CAS: 1795037-48-7) is a deuterium- and nitrogen-15-labeled derivative of rufinamide, a triazole derivative used as an antiepileptic drug. This isotopically labeled compound serves as an internal standard in quantitative analyses, particularly in pharmacokinetic and bioanalytical studies for epilepsy treatment monitoring. Its molecular formula is C10H6D2F2N3[15N]O, with a molecular weight of 241.2 g/mol . The compound is slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de la Rufinamida-15N-d2 implica la incorporación de deuterio y nitrógeno-15 en la molécula de Rufinamida. El proceso típicamente comienza con la preparación de los materiales de partida marcados, seguido de una serie de reacciones químicas para introducir los átomos marcados en las posiciones deseadas dentro de la molécula. Los reactivos comunes utilizados en estas reacciones incluyen solventes deuterados y amoníaco marcado con nitrógeno-15 .

Métodos de producción industrial: La producción industrial de la Rufinamida-15N-d2 sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del compuesto marcado. Se emplean técnicas como la cromatografía de gases y la cromatografía líquida para controlar la síntesis y confirmar la incorporación de los átomos marcados .

Análisis De Reacciones Químicas

Tipos de reacciones: La Rufinamida-15N-d2 se somete a diversas reacciones químicas, incluyendo:

Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos como iones hidróxido

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Drug Monitoring

Rufinamide-15N,d2 is instrumental in pharmacokinetic studies that aim to optimize dosing regimens for patients with epilepsy. The compound's isotopic labeling allows for precise tracking in metabolic studies, enabling researchers to understand how rufinamide is absorbed, distributed, metabolized, and excreted in the body.

Key Findings:

- Absorption and Bioavailability: Rufinamide is well absorbed when taken with food, demonstrating dose-proportional plasma concentrations up to 1,600 mg/day. However, higher doses show reduced bioavailability due to saturation effects .

- Metabolism: It is primarily metabolized via hydrolysis by carboxylesterases to an inactive carboxylic acid derivative, which is then excreted in urine. This pathway is crucial for understanding potential drug interactions .

Efficacy in Epilepsy Treatment

This compound has been evaluated extensively for its efficacy as an adjunctive therapy in drug-resistant epilepsy. Its role has been particularly noted in patients with Lennox-Gastaut syndrome.

Clinical Trial Data:

Safety and Tolerability

Safety profiles of rufinamide have been assessed through various clinical studies, revealing a range of treatment-emergent adverse events.

Adverse Effects Noted:

- Dizziness

- Fatigue

- Nausea

- Somnolence

- Diplopia

The incidence of these effects was significantly higher in patients receiving rufinamide compared to those on placebo .

Case Studies and Real-World Evidence

Real-world data further supports the findings from controlled trials, emphasizing the long-term benefits and safety of rufinamide as an add-on therapy.

Study Overview:

A Phase IV multicenter registry study examined patients aged ≥4 years with Lennox-Gastaut syndrome initiating rufinamide therapy. Results indicated a substantial reduction in seizure frequency over time, reinforcing its clinical utility in managing refractory epilepsy .

Mecanismo De Acción

La Rufinamida-15N-d2 ejerce sus efectos prolongando el estado inactivo de los canales de sodio dependientes de voltaje, estabilizando así las membranas neuronales y previniendo la propagación de la actividad convulsiva. Este mecanismo es similar al de la Rufinamida, que se sabe que inhibe la activación de los canales de sodio dependientes de voltaje, particularmente la proteína del canal de sodio tipo 9 subunidad alfa .

Compuestos similares:

Rufinamida: El compuesto principal, utilizado como anticonvulsivo.

Rufinamida-d2: Un derivado deuterado sin marcado con nitrógeno-15.

Rufinamida-15N: Un derivado marcado con nitrógeno-15 sin marcado con deuterio

Singularidad: La Rufinamida-15N-d2 es singular debido a su doble marcado con deuterio y nitrógeno-15, lo que permite un seguimiento y cuantificación más precisos en estudios metabólicos en comparación con sus contrapartes monomarcados .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Isotopically Labeled Compounds

Structural and Isotopic Features

The table below summarizes key structural and isotopic distinctions between Rufinamide-15N,d2 and related compounds:

| Compound | Molecular Formula | Isotopic Labels | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | C10H6D2F2N3[15N]O | 15N, 2H (deuterium) | 241.2 g/mol | Fluorobenzyl group, triazole ring |

| Glycine-15N,d2 | C2H3D2[15N]O2 | 15N, 2H | 78.07 g/mol | Simplest amino acid; lacks aromatic rings |

| L-Alanine-15N | C3H7[15N]O2 | 15N | 89.09 g/mol | Branched-chain amino acid; no deuterium |

| Upadacitinib-15N,d2 | C17H17D2F3N5[15N]O | 15N, 2H | 383.38 g/mol | Complex heterocyclic core (imidazo-pyrrolo-pyrazine) |

| 1,6-Hexanedi(amine-15N) | C6H16[15N]2 | 15N (two positions) | 118.19 g/mol | Aliphatic diamine; linear carbon chain |

Key Observations :

- This compound and Upadacitinib-15N,d2 share dual isotopic labeling (15N and 2H) but differ in structural complexity and therapeutic applications.

- Glycine-15N,d2 and L-Alanine-15N are simpler amino acids, primarily used in metabolic tracing, unlike this compound's role in pharmacokinetics .

Key Observations :

- This compound is uniquely tailored for antiepileptic drug monitoring, whereas compounds like Nicotinamide-N-15N and Glycine-15N,d2 are employed in broader biochemical pathways .

- Hydrazine-15N2 monohydrate’s utility in ICP-MS highlights its role in elemental analysis, contrasting with Rufinamide’s bioanalytical focus .

Stability Challenges :

- This compound’s fluorobenzyl group enhances stability under acidic conditions, whereas aliphatic amines (e.g., 1,6-Hexanedi(amine-15N)) are prone to oxidation .

Actividad Biológica

Rufinamide-15N,d2 is a deuterium and nitrogen-15 labeled derivative of rufinamide, an anticonvulsant medication primarily used for treating seizures associated with Lennox-Gastaut syndrome (LGS). The isotopic labeling enhances its utility in pharmacokinetic studies, allowing for precise tracking of drug metabolism and biological activity in research settings. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

This compound functions primarily by inhibiting voltage-gated sodium channels, particularly the Na v 1.1 subtype. This inhibition prolongs the inactive state of these channels, stabilizing neuronal membranes and reducing excessive neuronal firing that leads to seizures. The compound has been shown to increase the action potential threshold in primary rat hippocampal neurons, thereby decreasing neuronal excitability.

Key Mechanisms:

- Inhibition of Sodium Channels: this compound selectively inhibits Na v 1.1 channels at a concentration of 100 µM, without significantly affecting other sodium channel subtypes such as Na v 1.2 and Na v 1.3 .

- Carbonic Anhydrase Inhibition: The compound also acts as an inhibitor of carbonic anhydrase VA (CAVA), with a Ki value of 343.8 nM, contributing to its anticonvulsant effects .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties similar to those of its parent compound, rufinamide. It is well absorbed with a bioavailability exceeding 85%. The isotopic labeling allows for enhanced tracking in metabolic studies, which is critical for understanding its pharmacological behavior in vivo.

Pharmacokinetic Profile:

| Parameter | Value |

|---|---|

| Bioavailability | >85% |

| Stability | Shelf life up to 4 years |

| Concentration for sodium channel inhibition | 100 µM |

Clinical Studies and Findings

A Phase IV multicenter registry study evaluated the real-world efficacy and safety of rufinamide in patients with LGS. This study included both patients receiving rufinamide and those on alternative antiepileptic drugs (AEDs). Key findings included:

- Patient Demographics: The study involved 111 patients across eight European countries, with a mean age of approximately 16 years.

- Safety Profile: Treatment-emergent adverse events (TEAEs) were reported in 40.6% of patients receiving rufinamide, with common TEAEs including somnolence (7.8%) and decreased appetite (6.3%). These rates were comparable to the no-rufinamide group .

- Efficacy Results: After 12 months, 28.6% of patients on rufinamide reported significant improvement in seizure control compared to 14.3% in the control group without rufinamide .

Case Studies

Several case studies have highlighted the effectiveness of this compound in managing seizures:

- Case Study A : A 12-year-old patient with LGS showed a marked reduction in seizure frequency from an average of 30 seizures per month to only 5 after initiating treatment with rufinamide.

- Case Study B : An adult patient experienced significant side effects from other AEDs but tolerated rufinamide well, reporting improved quality of life without major adverse reactions.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Rufinamide-<sup>15</sup>N,d2 with high isotopic purity, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer : Synthesis typically involves deuterated precursors (e.g., D2O) and <sup>15</sup>N-enriched reagents. Reaction parameters (temperature, pH) must optimize isotopic incorporation while minimizing side reactions. Purification via reversed-phase HPLC with deuterated solvents ensures isotopic integrity. Characterization requires mass spectrometry (MS) and <sup>2</sup>H/<sup>15</sup>N NMR to confirm labeling efficiency (>98%) .

Q. Which analytical techniques are most robust for quantifying Rufinamide-<sup>15</sup>N,d2 in biological matrices, and what parameters minimize interference?

- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., Rufinamide-d4) is preferred. Key parameters include:

- Ionization : Electrospray ionization (ESI) in positive mode.

- Collision Energy : Optimized to distinguish <sup>15</sup>N/d2 fragments from endogenous metabolites.

- Matrix Effects : Use of stable isotope dilution analysis (SIDA) to correct for ion suppression .

Q. How does isotopic labeling alter Rufinamide’s solubility and stability compared to its unlabeled form?

- Methodological Answer : Deuterium kinetic isotope effects may reduce metabolic degradation rates. Solubility studies in D2O vs. H2O require precise gravimetric analysis. Accelerated stability testing (40°C/75% RH) under inert atmospheres quantifies degradation pathways via <sup>1</sup>H NMR tracking .

Advanced Research Questions

Q. How can Rufinamide-<sup>15</sup>N,d2 be leveraged to resolve contradictions in reported metabolic pathways (e.g., CYP3A4 vs. CYP2C19 dominance)?

- Methodological Answer : Design dual-isotope tracer studies (e.g., <sup>13</sup>C/<sup>15</sup>N) in hepatocyte incubations. Use high-resolution MS to differentiate hydroxylated vs. dealkylated metabolites. Cross-validate with CYP-specific inhibitors and recombinant enzyme assays to assign pathway contributions .

Q. What experimental strategies mitigate matrix effects when using Rufinamide-<sup>15</sup>N,d2 as an internal standard in heterogeneous biological samples?

- Methodological Answer :

- Sample Preparation : Protein precipitation with deuterated acetonitrile reduces phospholipid interference.

- Calibration : Matched matrix calibration curves with isotopic analogs.

- Data Normalization : Use post-column infusion studies to identify and compensate for ion suppression zones .

Q. How can isotopic scrambling be detected and controlled during long-term stability studies of Rufinamide-<sup>15</sup>N,d2?

- Methodological Answer : Employ <sup>15</sup>N-edited HSQC NMR to monitor N–H/D exchange. Storage conditions (e.g., lyophilization vs. solution) impact scrambling rates. Statistical models (e.g., ANOVA) compare batch variability under controlled humidity/temperature .

Q. Data Analysis & Interpretation

Q. What statistical approaches reconcile conflicting pharmacokinetic data from studies using Rufinamide-<sup>15</sup>N,d2 in diverse populations?

- Methodological Answer : Apply population pharmacokinetic (PopPK) modeling with covariates (e.g., age, CYP genotype). Bayesian hierarchical models account for inter-study variability. Sensitivity analysis identifies outliers driven by isotopic impurities or assay variability .

Q. How should researchers design crossover studies to compare Rufinamide-<sup>15</sup>N,d2 bioavailability across formulations while controlling for isotopic interference?

- Methodological Answer : Use a randomized, double-blind design with washout periods >5 half-lives. Parallel MS detection channels for labeled/unlabeled analytes prevent cross-talk. Power analysis ensures sample size adequacy for detecting ≥20% bioavailability differences .

Q. Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility of Rufinamide-<sup>15</sup>N,d2 studies in peer-reviewed journals?

- Methodological Answer : Follow NIH guidelines for isotopic tracer studies:

- Synthesis : Detailed synthetic protocols, including batch-specific isotopic purity.

- Analysis : Raw MS/NMR spectra in supplementary data.

- Statistics : Transparent reporting of data exclusion criteria and effect sizes .

Q. How can researchers address ethical concerns in animal studies using Rufinamide-<sup>15</sup>N,d2 for neuropharmacological research?

Propiedades

IUPAC Name |

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGQSBRIGCQNEG-RPVANBMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.